Lansoprazole is often used in combination with antibiotics to eradicate H. pylori, a bacterium that can cause peptic ulcers. Research has shown that lansoprazole is effective in increasing the success rate of H. pylori eradication therapy ).
Lansoprazole is a standard treatment for GERD, a condition where stomach acid flows back into the esophagus. Research is ongoing to evaluate the long-term effects of lansoprazole on GERD management and potential associations with other health outcomes ).
Emerging research suggests lansoprazole may have a role in managing or preventing other conditions. These include:
Lansoprazole is a medication classified as a proton pump inhibitor (PPI), primarily used to reduce gastric acid production. It is effective in treating conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger–Ellison syndrome, a rare condition characterized by excessive gastric acid secretion due to tumors in the pancreas or gut. Lansoprazole works by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system of the gastric parietal cells, thereby blocking the final step of acid production in the stomach .
The compound is a racemic mixture of two enantiomers: dexlansoprazole and levolansoprazole. It is administered orally, typically in delayed-release formulations to protect it from degradation by stomach acid. The onset of action occurs within a few hours, with effects lasting up to 24-48 hours post-administration .
Lansoprazole is a prodrug that requires activation in an acidic environment. Upon protonation, it forms a sulfenamide that reacts with cysteine residues on the H+/K+ ATPase enzyme, specifically Cys813 and Cys321, leading to the formation of stable disulfide bonds. This reaction results in irreversible inhibition of the enzyme, effectively reducing gastric acid secretion .
The chemical structure of lansoprazole can be represented by the molecular formula C₁₆H₁₄F₃N₃O₂S. It has a melting point of approximately 178 °C and exhibits high plasma protein binding (about 97%) and oral bioavailability ranging from 80% to 90% .
Lansoprazole demonstrates significant biological activity as an antiulcer agent due to its potent inhibition of gastric acid secretion. The drug has been shown to effectively manage symptoms associated with excessive stomach acid, including heartburn and indigestion. Its pharmacodynamic properties allow for prolonged acid suppression, making it beneficial for patients with chronic conditions requiring long-term management .
Adverse effects may include headaches, diarrhea, and abdominal pain, though these are typically mild and transient. More serious side effects can occur but are rare; they may include hypersensitivity reactions and potential liver injury . Long-term use of PPIs like lansoprazole has been associated with risks such as hip fractures and Clostridium difficile infections .
Takeda Pharmaceutical Company originally developed lansoprazole in the 1980s, patenting it in 1984 before its market release in 1991 .
Lansoprazole is widely used in clinical practice for:
Additionally, it is sometimes employed off-label for other gastrointestinal conditions where acid suppression is beneficial .
Lansoprazole interacts with various medications due to its effects on gastric pH and its metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C19). Notable interactions include:
Patients are advised to consult healthcare providers regarding potential drug interactions when prescribed lansoprazole.
Lansoprazole belongs to a class of medications known as proton pump inhibitors. Other similar compounds include:
Compound | Unique Features | Dosage Forms |
---|---|---|
Lansoprazole | Racemic mixture; effective for Zollinger-Ellison syndrome | Delayed-release capsules/tablets |
Omeprazole | First PPI developed; used widely | Delayed-release capsules/tablets |
Esomeprazole | S-enantiomer of omeprazole; improved pharmacokinetics | Delayed-release capsules/tablets |
Pantoprazole | Less interaction with CYP enzymes | Delayed-release tablets |
Rabeprazole | Fast onset; less impact on CYP metabolism | Delayed-release tablets |
Lansoprazole's unique profile lies in its effectiveness against specific conditions like Zollinger-Ellison syndrome and its particular metabolic pathway involving both CYP3A4 and CYP2C19 enzymes .
Lansoprazole presents as a white to brownish-white crystalline powder with distinct organoleptic characteristics that influence its pharmaceutical handling and formulation [1] [2] [3] [4]. The compound exhibits an odorless nature, which is advantageous for pharmaceutical applications where taste masking is important [2] [5]. In patient acceptability studies, the organoleptic properties of lansoprazole formulations have been evaluated favorably, with patients rating the flavor as "very pleasant" or "pleasant" in 75.2% of cases [5] [6].
The crystalline structure of lansoprazole exists in multiple polymorphic forms, designated as Form I and Form II, each with distinct stability profiles [4]. Form I represents the pharmaceutically advantageous crystalline form, characterized by high stability under normal storage conditions and elevated temperatures. This form is stable for extended periods at room temperature and shows consistent infrared spectra and powder diffraction patterns after one-year storage [4]. Form II exhibits stability only at temperatures below 0°C, making it less suitable for commercial pharmaceutical applications [4].
The melting point of lansoprazole exhibits a characteristic range of 166-182°C accompanied by decomposition, representing one of its most significant thermal properties [1] [7] [2] [8] [9] [10]. This thermal behavior is complex and depends significantly on the heating rate applied during analysis. At high heating rates (30-40°C/min), the melting point approaches the upper end of the reported range, while lower heating rates result in depression of the melting point due to eutectic behavior with decomposition products [9] [10].
Differential scanning calorimetry studies reveal that lansoprazole undergoes an endothermic melting transition followed by an exothermic decomposition event [9] [10]. The onset temperature for the endothermic event varies with heating rate, with values ranging from 175-179°C at high heating rates. Thermogravimetric analysis demonstrates weight loss beginning approximately 20°C lower at slow heating rates compared to rapid heating rates, confirming the temperature-dependent decomposition behavior [10].
The thermal decomposition is visually apparent as the white crystalline material turns violet to black upon heating, accompanied by the development of a characteristic mercaptane-like odor [10]. Hot-stage microscopy observations show that crystals begin to darken around 140°C at low heating rates and become almost black when they melt at approximately 148°C [10].
Lansoprazole demonstrates a characteristic solubility profile that significantly influences its pharmaceutical formulation and bioavailability [1] [11] [2] [12]. The compound is practically insoluble in water, with an aqueous solubility of approximately 0.22 mg/mL at 25°C [12]. This low water solubility classifies lansoprazole as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability [9] [12] [13] [14].
The solubility characteristics vary dramatically across different organic solvents. Lansoprazole exhibits high solubility in dimethyl sulfoxide (DMSO) at approximately 74 mg/mL and dimethylformamide (DMF) at approximately 30 mg/mL [11] [2] [15] [16]. In ethanol, the solubility is moderate at approximately 5 mg/mL, while in methanol it shows good solubility [1] [11] [2] [17]. The compound demonstrates slight solubility in dichloromethane and ethyl acetate, very slight solubility in acetonitrile and ether, and is practically insoluble in hexane [1] [2] [17].
Temperature significantly affects the solubility of lansoprazole in organic solvents, with solubility increasing as temperature rises within the investigated temperature range [18]. This temperature-dependent solubility behavior is important for pharmaceutical processing and formulation development.
The partition coefficient of lansoprazole represents a critical parameter influencing its pharmacokinetic behavior and membrane permeability. The logarithmic partition coefficient (Log P) is approximately 2.76, indicating moderate lipophilicity [19]. The octanol/water partition coefficient at pH 7 is reported as 240, demonstrating significant lipophilic character under physiological conditions [20]. A different study reported a partition coefficient of 0.2442 for lansoprazole hydrochloride [21].
Dissolution characteristics of lansoprazole are significantly influenced by its crystalline form and particle size. The compound exhibits poor dissolution in aqueous media, with less than 5% dissolution observed at 60 minutes for pure lansoprazole powder [12]. Enhanced dissolution can be achieved through various formulation strategies, including cyclodextrin inclusion complexes, which can increase dissolution to approximately 80% at 15 minutes [12].
The dissolution behavior is pH-dependent, with better dissolution observed in buffer solutions compared to acidic media. This pH-dependent dissolution, combined with the compound's acid lability, necessitates enteric coating in commercial formulations to protect against gastric acid degradation [12] [22].
Lansoprazole exhibits complex acid-base properties characterized by multiple pKa values that influence its stability, solubility, and pharmacological activity [1] [3] [23] [24]. The compound possesses three distinct pKa values: 2.34±0.37, 3.53±0.37, and 8.48±0.30 [1] [3] [23]. These values reflect the presence of multiple ionizable groups within the molecular structure.
The acid-base properties can be attributed to specific functional groups within the lansoprazole molecule. The compound acts as a weak base through its pyridine nitrogen (pKa approximately 3.83) and as a weak acid through its benzimidazole N-H group (pKa approximately 0.62) [3]. Another study reported an acidic pKa1 of 8.84 and two basic pKa values of 4.15 and 1.33 [25].
The protonation behavior is critical for the compound's mechanism of action, as lansoprazole functions as a prodrug that requires acid-dependent conversion to its active form [24]. The pH-dependent conversion reflects protonation of the benzimidazole moiety, with the rate of conversion varying among different proton pump inhibitors based on their acid stability order: pantoprazole > omeprazole > lansoprazole > rabeprazole [24].
The density of lansoprazole is predicted to be 1.50±0.1 g/cm³, representing a typical value for organic pharmaceutical compounds [1] [7]. This density value is important for pharmaceutical processing, particularly in powder handling operations and tablet compression processes [9].
Additional physical constants include a predicted boiling point of 555.8±60.0°C at 760 mmHg and a flash point of 289.9±32.9°C [1] [7]. The storage temperature recommendation is 2-8°C to maintain stability [1]. The compound demonstrates stability when exposed to light for up to two months, but exhibits pH-dependent stability in aqueous solutions [2] [23].
The aqueous stability follows first-order kinetics with a half-life of approximately 0.5 hours at pH 5.0 and 18 hours at pH 7.0 at 25°C [2] [23]. This pH-dependent stability profile necessitates careful formulation considerations to protect the active ingredient from degradation during storage and administration.
Irritant